Cas no 2229332-18-5 (tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate)

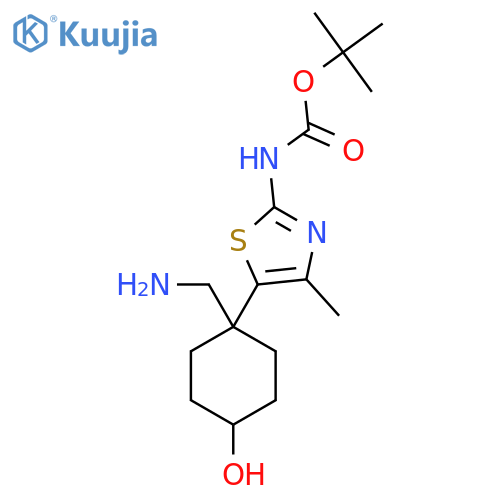

2229332-18-5 structure

商品名:tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate

tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate

- EN300-1887139

- tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate

- 2229332-18-5

-

- インチ: 1S/C16H27N3O3S/c1-10-12(16(9-17)7-5-11(20)6-8-16)23-13(18-10)19-14(21)22-15(2,3)4/h11,20H,5-9,17H2,1-4H3,(H,18,19,21)

- InChIKey: REXVFUVMFGGKMV-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(=O)OC(C)(C)C)=NC(C)=C1C1(CN)CCC(CC1)O

計算された属性

- せいみつぶんしりょう: 341.17731291g/mol

- どういたいしつりょう: 341.17731291g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 419

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 126Ų

tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1887139-1.0g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 1g |

$1785.0 | 2023-06-01 | ||

| Enamine | EN300-1887139-2.5g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 2.5g |

$3501.0 | 2023-09-18 | ||

| Enamine | EN300-1887139-1g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 1g |

$1785.0 | 2023-09-18 | ||

| Enamine | EN300-1887139-0.25g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 0.25g |

$1642.0 | 2023-09-18 | ||

| Enamine | EN300-1887139-10g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 10g |

$7681.0 | 2023-09-18 | ||

| Enamine | EN300-1887139-0.05g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 0.05g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1887139-0.1g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 0.1g |

$1572.0 | 2023-09-18 | ||

| Enamine | EN300-1887139-5.0g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 5g |

$5179.0 | 2023-06-01 | ||

| Enamine | EN300-1887139-0.5g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 0.5g |

$1714.0 | 2023-09-18 | ||

| Enamine | EN300-1887139-10.0g |

tert-butyl N-{5-[1-(aminomethyl)-4-hydroxycyclohexyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229332-18-5 | 10g |

$7681.0 | 2023-06-01 |

tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

2229332-18-5 (tert-butyl N-{5-1-(aminomethyl)-4-hydroxycyclohexyl-4-methyl-1,3-thiazol-2-yl}carbamate) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 61549-49-3(9-Decenenitrile)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬